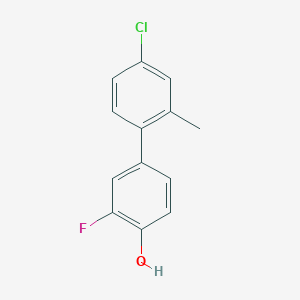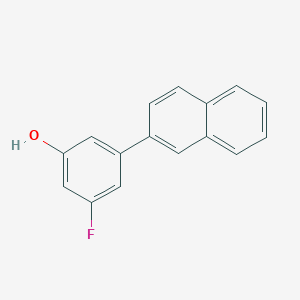
5-(3-Chloro-5-methylphenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) is a chemical compound that has been studied extensively in recent years. It is a member of the phenol family and has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a catalyst in various reactions. This compound has also been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.
Aplicaciones Científicas De Investigación
5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) has been used in a variety of scientific research applications, with the most common being in organic synthesis and as a catalyst in various reactions. It has also been used as a reagent in the synthesis of other compounds, such as benzene derivatives, and it has been studied for its potential applications in drug discovery and development. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and physiology, and it has been used in the study of enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been found to bind to certain proteins, such as cytochrome P450, which could potentially inhibit the activity of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) are not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which could potentially lead to a decrease in the metabolism of drugs and other compounds. Additionally, this compound has been found to bind to certain proteins, such as cytochrome P450, which could potentially lead to an inhibition of the activity of these proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) in laboratory experiments include its low cost, ease of synthesis, and its ability to be used as a reagent in organic synthesis and as a catalyst in various reactions. Additionally, this compound has been found to bind to certain proteins, such as cytochrome P450, which could potentially lead to an inhibition of the activity of these proteins. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are a number of potential future directions for research on 5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%). These include further studies on its mechanism of action, its potential applications in drug discovery and development, and its potential biochemical and physiological effects. Additionally, further research could be conducted on its potential toxicity and its potential to be used as a reagent in organic synthesis and as a catalyst in various reactions. Finally, further research could be conducted on its potential to be used in laboratory experiments, including its potential advantages and limitations.
Métodos De Síntesis
The synthesis of 5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) is a relatively straightforward process. It can be synthesized from the reaction of 3-chloro-5-methylphenol and 2-fluorophenol in the presence of a catalyst, such as sulfuric acid. This reaction occurs in two steps, the first being the formation of a chloro-methylphenol intermediate, and the second being the formation of the desired product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and the reaction is typically complete within a few hours.
Propiedades
IUPAC Name |
5-(3-chloro-5-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-10(6-11(14)5-8)9-2-3-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZFCAHWBMKPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684315 |
Source


|
| Record name | 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-26-6 |
Source


|
| Record name | 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














